An In-depth Technical Guide to 5-Bromo-2-(cyclohexylthio)pyrimidine: A Key Building Block for Targeted Protein Degradation
An In-depth Technical Guide to 5-Bromo-2-(cyclohexylthio)pyrimidine: A Key Building Block for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 5-Bromo-2-(cyclohexylthio)pyrimidine in Modern Drug Discovery
5-Bromo-2-(cyclohexylthio)pyrimidine, identified by the CAS number 1242336-56-6, is a specialized heterocyclic compound that has emerged as a valuable building block in the field of medicinal chemistry.[1][2] Its significance is particularly pronounced in the development of novel therapeutics, most notably in the burgeoning area of targeted protein degradation. The pyrimidine core is a well-established scaffold in numerous clinically approved drugs, owing to its ability to engage in various biological interactions.[3][4] The strategic placement of a bromine atom and a cyclohexylthio group on this core imparts unique chemical reactivity and structural attributes, making it a versatile intermediate for the synthesis of complex bioactive molecules.[5][6]
This technical guide provides a comprehensive overview of 5-Bromo-2-(cyclohexylthio)pyrimidine, from its fundamental chemical properties to its synthesis, characterization, and pivotal application in the design of proteolysis-targeting chimeras (PROTACs) and other protein degraders.
Physicochemical Properties and Structural Attributes
A thorough understanding of the physicochemical properties of 5-Bromo-2-(cyclohexylthio)pyrimidine is essential for its effective handling, reaction optimization, and incorporation into larger molecular frameworks.
| Property | Value | Source |
| CAS Number | 1242336-56-6 | [1][2] |
| Molecular Formula | C10H13BrN2S | [2] |
| Molecular Weight | 273.2 g/mol | [2] |
| Appearance | Typically a white to off-white solid | Inferred from similar compounds |
| Purity | Commercially available with ≥98% purity | [2] |
| Storage | Room temperature | [2] |
The structure of 5-Bromo-2-(cyclohexylthio)pyrimidine features a pyrimidine ring substituted at the 5-position with a bromine atom and at the 2-position with a cyclohexylthio group. The bromine atom serves as a versatile synthetic handle for cross-coupling reactions, such as Suzuki-Miyaura or Sonogashira couplings, allowing for the introduction of diverse chemical moieties. The cyclohexylthio group can influence the compound's lipophilicity and conformational flexibility, which are critical parameters in drug design.
Proposed Synthesis and Characterization
Proposed Synthetic Workflow
A potential two-step synthesis could start from the commercially available 5-bromo-2-chloropyrimidine.
Caption: Proposed synthetic workflow for 5-Bromo-2-(cyclohexylthio)pyrimidine.
Step-by-Step Protocol:
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Reaction Setup: To a solution of 5-bromo-2-chloropyrimidine (1 equivalent) in a suitable aprotic solvent such as dimethylformamide (DMF) or acetonitrile, add a base like potassium carbonate or sodium hydride (1.1-1.5 equivalents) to facilitate the deprotonation of the thiol.
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Nucleophilic Addition: Slowly add cyclohexanethiol (1-1.2 equivalents) to the reaction mixture at room temperature.
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Reaction Progression: The reaction mixture can be stirred at room temperature or gently heated (e.g., 50-80 °C) to drive the reaction to completion. Progress should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Work-up: Upon completion, the reaction is quenched with water and the product is extracted into an organic solvent such as ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
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Purification: The crude product is then purified by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to yield the pure 5-Bromo-2-(cyclohexylthio)pyrimidine.
Characterization
The identity and purity of the synthesized 5-Bromo-2-(cyclohexylthio)pyrimidine should be confirmed using a suite of standard analytical techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR should show characteristic peaks for the pyrimidine ring protons and the cyclohexyl group protons.
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¹³C NMR will confirm the presence of all ten carbon atoms in their respective chemical environments.
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Mass Spectrometry (MS): Electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS) will confirm the molecular weight of the compound, with the characteristic isotopic pattern of bromine being a key diagnostic feature.
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Infrared (IR) Spectroscopy: Will show characteristic absorption bands for the C-Br, C-S, and C=N bonds within the molecule.[7]
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Elemental Analysis: To confirm the elemental composition (C, H, Br, N, S) of the synthesized compound.
Application in Targeted Protein Degradation
The primary application of 5-Bromo-2-(cyclohexylthio)pyrimidine is as a building block for the synthesis of PROTACs.[2] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.
Conceptual Workflow for PROTAC Synthesis
This workflow illustrates how 5-Bromo-2-(cyclohexylthio)pyrimidine can be utilized in the modular synthesis of a PROTAC.
Sources
- 1. 5-Bromo-2-(cyclohexylthio)pyrimidine | 1242336-56-6 [chemicalbook.com]
- 2. calpaclab.com [calpaclab.com]
- 3. pharmatutor.org [pharmatutor.org]
- 4. juniperpublishers.com [juniperpublishers.com]
- 5. Buy 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid | 50593-92-5 [smolecule.com]
- 6. chemimpex.com [chemimpex.com]
- 7. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
